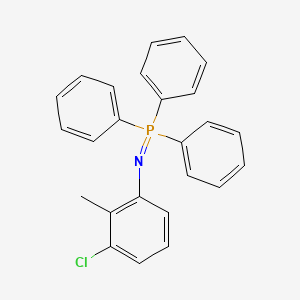![molecular formula C20H19N3O4 B4329337 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)
2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Descripción general
Descripción
2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as MPBA, is a chemical compound that has been studied for its potential applications in scientific research. MPBA is a selective antagonist of the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood. In
Aplicaciones Científicas De Investigación
2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug development. As a selective antagonist of the CB1 receptor, this compound can be used to study the role of the endocannabinoid system in various physiological processes. This compound has also been investigated as a potential therapeutic agent for conditions such as obesity, addiction, and pain.
Mecanismo De Acción
2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of the CB1 receptor, this compound can modulate the activity of the endocannabinoid system, which is involved in a variety of physiological processes. The precise mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of G-protein signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific experimental conditions. In general, this compound has been shown to reduce the activity of the endocannabinoid system, which can lead to changes in appetite regulation, pain perception, and mood. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several advantages as a research tool, including its high purity and selectivity for the CB1 receptor. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring. In addition, the effects of this compound may be influenced by other factors, such as the presence of other cannabinoids or the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of metabolism and obesity. Another area of interest is the development of novel therapeutics that target the endocannabinoid system for the treatment of conditions such as pain and addiction. Further research is also needed to better understand the mechanism of action of this compound and other CB1 receptor antagonists, as well as their potential side effects and toxicity.
Propiedades
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-15-4-9-19(18(12-15)23(25)26)27-14-20(24)21-13-16-5-7-17(8-6-16)22-10-2-3-11-22/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBRQPKKCGNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)


![diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)

![4-[(2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-4-methyl-1H-imidazol-5-yl)methyl]phenol](/img/structure/B4329305.png)
![2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol](/img/structure/B4329311.png)
![3-(4-fluorophenyl)-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4329312.png)
![(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine](/img/structure/B4329316.png)
![8-nitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4329318.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329329.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
![2-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]nicotinamide](/img/structure/B4329348.png)